molecular formula C11H11BrO3 B13883327 Methyl 2-(2-bromoacetyl)-5-methylbenzoate

Methyl 2-(2-bromoacetyl)-5-methylbenzoate

Cat. No.: B13883327
M. Wt: 271.11 g/mol
InChI Key: FWPJBZVXVJITDL-UHFFFAOYSA-N
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Description

Methyl 2-(2-bromoacetyl)-5-methylbenzoate is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a bromoacetyl group attached to a methylbenzoate core. The presence of the bromoacetyl group makes it a versatile intermediate in organic synthesis, particularly in the formation of heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-bromoacetyl)-5-methylbenzoate typically involves the bromination of methyl 2-acetyl-5-methylbenzoate. This reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction conditions often require refluxing the mixture to ensure complete bromination .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale operations. This includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The purification of the final product is achieved through distillation or recrystallization techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2-bromoacetyl)-5-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted amides, thioethers, esters, carboxylic acids, and alcohols .

Mechanism of Action

The mechanism of action of Methyl 2-(2-bromoacetyl)-5-methylbenzoate primarily involves its role as an alkylating agent. The bromoacetyl group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can modify the structure and function of the target molecules, which is useful in various biochemical and pharmacological studies .

Comparison with Similar Compounds

Uniqueness: Methyl 2-(2-bromoacetyl)-5-methylbenzoate is unique due to the presence of both the bromoacetyl and methyl groups, which confer specific reactivity and properties. This makes it a valuable intermediate in the synthesis of complex molecules and in various research applications .

Properties

Molecular Formula

C11H11BrO3

Molecular Weight

271.11 g/mol

IUPAC Name

methyl 2-(2-bromoacetyl)-5-methylbenzoate

InChI

InChI=1S/C11H11BrO3/c1-7-3-4-8(10(13)6-12)9(5-7)11(14)15-2/h3-5H,6H2,1-2H3

InChI Key

FWPJBZVXVJITDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CBr)C(=O)OC

Origin of Product

United States

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